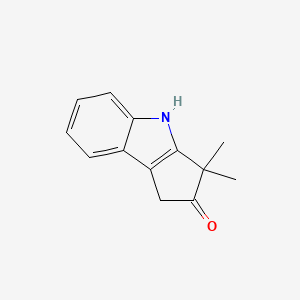
Bruceolline D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bruceolline D is a natural product found in Brucea mollis with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Bruceolline D, along with bruceollines E and J, has been synthesized through a short, protecting group-free process, highlighting its chemical accessibility for research purposes (Lopchuk et al., 2013).
- An efficient synthesis of bruceolline E, which is closely related to bruceolline D, has been achieved, demonstrating the feasibility of synthesizing these compounds for research and potential therapeutic applications (Jordan et al., 2011).
Anticancer Properties
- Bruceolline D has been identified as having significant anti-cancer properties, particularly in the context of breast cancer. Its mechanism of action is thought to involve key pathways such as AMIT_SERUM_RESPONSE_40_MCF10A, BILD_HRAS_ONCOGENIC_SIGNATURE, and NAGASHIMA_NRG1_SIGNALING_UP (Tian et al., 2020).
- Research has shown that bruceine D induces apoptosis in non-small-cell lung cancer cells via mitochondrial ROS-mediated death signaling, providing insights into its potential as a therapeutic agent in lung cancer treatment (Xie et al., 2019).
- Bruceine D also exhibits inhibitory effects on cell proliferation and migration in gastric cancer, acting through the LINC01667/miR-138-5p/Cyclin E1 axis, thereby presenting another potential application in cancer therapy (Li et al., 2020).
Pharmacokinetics and Bioavailability
- A study investigating the bioavailability of bruceine D in rat plasma using HPLC-MS/MS method has provided crucial data on its pharmacokinetics, which is essential for understanding its therapeutic potential and safety profile (Man & Choo, 2017).
Other Therapeutic Applications
- Bruceine D has been shown to have antiphytoviral activity, notably against tobacco mosaic virus (TMV), suggesting its potential use as a natural viricide or a lead compound for new viricides (Shen et al., 2008).
- In the context of ulcerative colitis, a self-nanoemulsifying drug delivery system of bruceine D has shown promise in enhancing oral bioavailability and efficacy, indicating its potential application in treating this condition (Dou et al., 2018).
Eigenschaften
Produktname |
Bruceolline D |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
3,3-dimethyl-1,4-dihydrocyclopenta[b]indol-2-one |
InChI |
InChI=1S/C13H13NO/c1-13(2)11(15)7-9-8-5-3-4-6-10(8)14-12(9)13/h3-6,14H,7H2,1-2H3 |
InChI-Schlüssel |
TVRRJWCBPHZRIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CC2=C1NC3=CC=CC=C23)C |
Synonyme |
bruceolline D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4aR,6aR,7R,9aR)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid](/img/structure/B1252286.png)
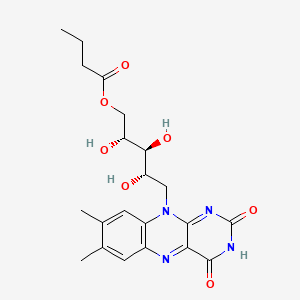
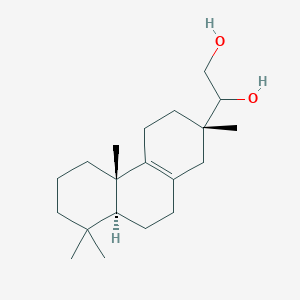
![(1S,4Z,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1252289.png)
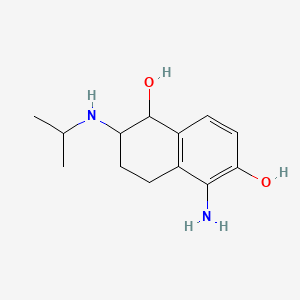

![[(1S,1'R,2'R,5R,6S,7R,9S)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1252295.png)
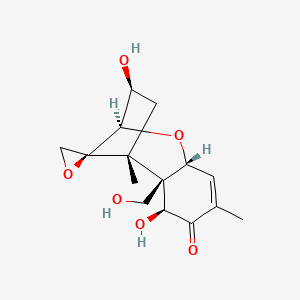
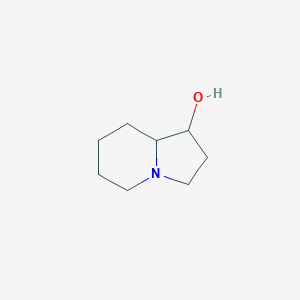
![1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1252299.png)
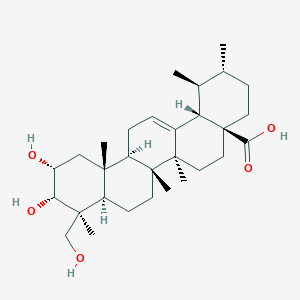
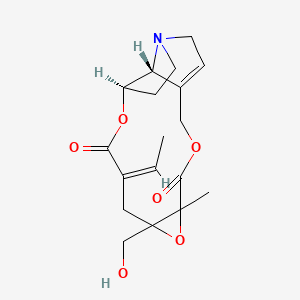
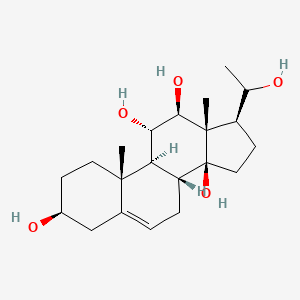
![Bis[3-(trifluoromethyl)phenyl]diselane](/img/structure/B1252309.png)